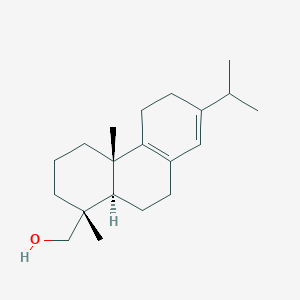

Palustradienol

Description

Structure

3D Structure

Properties

CAS No. |

21414-53-9 |

|---|---|

Molecular Formula |

C20H32O |

Molecular Weight |

288.5 g/mol |

IUPAC Name |

[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,6,9,10,10a-octahydrophenanthren-1-yl]methanol |

InChI |

InChI=1S/C20H32O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h12,14,18,21H,5-11,13H2,1-4H3/t18-,19-,20+/m0/s1 |

InChI Key |

PMRGRURZTGRVDP-SLFFLAALSA-N |

SMILES |

CC(C)C1=CC2=C(CC1)C3(CCCC(C3CC2)(C)CO)C |

Isomeric SMILES |

CC(C)C1=CC2=C(CC1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CO)C |

Canonical SMILES |

CC(C)C1=CC2=C(CC1)C3(CCCC(C3CC2)(C)CO)C |

Other CAS No. |

21414-53-9 |

Origin of Product |

United States |

Natural Occurrence and Distribution of Palustradienol

Plant Kingdom Sources of Palustradienol

Other Plant Families and Genera

Oleaceae (e.g., Olea europaea xylem sap)

Research has indicated the presence of this compound in the xylem sap of Olea europaea L., commonly known as the olive tree. unibas.it A metabolomic analysis of olive xylem sap from trees under different soil management systems detected this compound as one of the compounds present. unibas.it This suggests that this compound is transported within the plant's vascular system in olive trees. The concentration of various metabolites, including terpenoids, in olive xylem sap can be influenced by agricultural practices. unibas.it

Specific Tissues and Organs for this compound Accumulation

This compound is accumulated in specific plant tissues and organs, often linked to the production and storage of resins and other secondary metabolites.

Resin Ducts and Oleoresin Systems in Conifers

Conifers are well-known for their extensive resin duct systems, which produce and store oleoresin, a complex mixture of terpenes. nih.govcsic.es this compound is a known component of conifer oleoresin. oup.comresearchgate.net Resin ducts are found in the stems and needles of many conifers and play a crucial role in defense against insects and pathogens. nih.govusda.govcsic.es The epithelial cells lining these ducts are specialized for the biosynthesis of oleoresin constituents, including diterpenoids like this compound. nih.gov Studies on species like loblolly pine (Pinus taeda) have shown a high concentration of resin ducts in the cortex of young stems and needles, contributing significantly to the total resin content. biorxiv.org Thinning practices in whitebark pine (Pinus albicaulis) have been shown to increase the number and size of resin ducts, enhancing the tree's capacity to produce and store oleoresin. usda.gov

Needles and Stems

This compound is present in the needles and stems of conifers. nih.govnih.govresearchgate.netiowadnr.gov These tissues contain resin ducts and are active sites of terpene biosynthesis. nih.govbiorxiv.org The accumulation of oleoresin in needles and stems provides a constitutive defense mechanism. nih.gov The concentration and composition of terpenoids in these tissues can vary depending on the species, age of the tissue, and environmental factors. researchgate.netgardenmaking.com

Seeds

This compound has been detected in the seeds of certain conifer species, particularly in the Abies genus. researchgate.net In Abies seeds, diterpenes, including this compound, are found in resin vesicles located within the seed coat layers. researchgate.net These resin vesicles are thought to provide protection to the dormant embryo and seed storage tissue against herbivores or pathogens. researchgate.net The abundance of this compound in Abies amabilis seeds, for example, was found to be relatively high compared to other diterpenes. researchgate.net

Xylem Sap

As mentioned previously, this compound has been identified in the xylem sap of Olea europaea. unibas.it Xylem sap is the primary transport medium for water and nutrients throughout the plant, and it can also contain various secondary metabolites. unibas.itnih.govmdpi.com The presence of this compound in xylem sap suggests it may be transported from its synthesis or storage sites to other parts of the plant. unibas.it The composition of xylem sap can be influenced by factors such as soil management and irrigation. unibas.itmdpi.comishs.org

Distribution of this compound in Plants

| Plant Family | Species | Tissue/Organ | Notes | Source |

| Pinaceae | Abies amabilis | Seeds (Resin Vesicles) | Abundant diterpene in seeds | researchgate.net |

| Pinaceae | Abies balsamea | Seeds (Resin Vesicles) | Diterpene detected in seeds | researchgate.net |

| Pinaceae | Abies grandis | Seeds (Resin Vesicles) | Diterpene detected in seeds | researchgate.net |

| Pinaceae | Abies lasiocarpa | Seeds (Resin Vesicles) | Diterpene detected in seeds | researchgate.net |

| Pinaceae | Pinus spp. | Resin Ducts, Needles, Stems | Component of oleoresin | nih.govoup.combiorxiv.org |

| Pinaceae | Picea spp. | Resin Ducts, Needles, Stems | Component of oleoresin | nih.govoup.com |

| Pinaceae | Pseudotsuga spp. | Resin Ducts, Needles, Stems | Component of oleoresin | nih.gov |

| Pinaceae | Larix spp. | Resin Ducts, Needles, Stems | Component of oleoresin | nih.gov |

| Pinaceae | Cedrus spp. | Resin Blisters, Needles, Stems | Constitutive oleoresin accumulation | nih.gov |

| Pinaceae | Tsuga spp. | Resin Blisters, Needles, Stems | Constitutive oleoresin accumulation | nih.gov |

| Pinaceae | Pseudolarix spp. | Resin Blisters, Needles, Stems | Constitutive oleoresin accumulation | nih.gov |

| Oleaceae | Olea europaea | Xylem Sap | Detected via metabolomic analysis | unibas.it |

Biosynthesis of Palustradienol

Precursor Pathways to Diterpenoid Synthesis

The initial stages of palustradienol biosynthesis rely on the production of the universal five-carbon (C5) isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.net These precursors are generated through distinct pathways within the plant cell.

In plants, the synthesis of diterpenes, including this compound, predominantly originates from the methylerythritol phosphate (B84403) (MEP) pathway, which operates within the plastids. rsc.orgyoutube.com This pathway is also referred to as the mevalonate-independent pathway. youtube.com The MEP pathway begins with the condensation of glyceraldehyde-3-phosphate (G3P) and pyruvate (B1213749) to form 1-deoxy-D-xylulose-5-phosphate (DXP). rsc.orgnih.gov Through a series of enzymatic steps, DXP is converted into the key C5 intermediates, IPP and DMAPP. rsc.orgyoutube.com The MEP pathway is the primary source of these precursors for the biosynthesis of monoterpenes (C10) and diterpenes (C20). rsc.orgyoutube.com

Geranylgeranyl diphosphate (GGPP), a C20 molecule, serves as the universal precursor for the biosynthesis of all diterpenoids. rsc.orgwikipedia.orgnih.gov It is formed through the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, a reaction catalyzed by GGPP synthase (GGPPS). nih.govuni.lu This process occurs in several cell compartments, utilizing the IPP and DMAPP supplied by the MEP pathway. nih.gov The linear GGPP molecule contains the complete 20-carbon backbone required to form the diverse array of cyclic diterpene structures. nih.gov

Diterpene Synthase (diTPS) Catalysis in Tricyclic Core Formation

The transformation of the linear GGPP precursor into a complex cyclic structure is a critical step in diterpenoid biosynthesis, catalyzed by a class of enzymes known as diterpene synthases (diTPS). nih.govnih.gov

Diterpene synthases initiate a complex series of electrophilic cyclization and rearrangement reactions, converting GGPP into various diterpene hydrocarbon skeletons. nih.govnih.gov In the biosynthesis leading towards this compound, a specific diTPS first catalyzes the cyclization of GGPP to form the tricyclic diterpene olefin, palustradiene (B1203301). This enzymatic step establishes the core carbon framework of the final molecule.

Cytochrome P450 Monooxygenase (CYP) Mediated Hydroxylation

Following the formation of the hydrocarbon skeleton, the diterpene olefin undergoes functionalization, typically through oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYPs). nih.govresearchgate.net These enzymes are crucial for introducing hydroxyl groups, which significantly increases the chemical diversity and biological activity of terpenoids. nih.govresearchgate.netnih.gov

The final step in the formation of this compound from palustradiene is a hydroxylation reaction. This is mediated by a specific family of cytochrome P450 enzymes, namely the CYP720B subfamily, which plays a central role in the biosynthesis of diterpene resin acids in conifers. nih.govmdpi.com An example of such an enzyme is PsCYP720B4, found in Sitka spruce (Picea sitchensis). nih.govnih.gov This enzyme is known to be multisubstrate and multifunctional, capable of catalyzing consecutive oxidation steps on various diterpene olefins. nih.govnih.gov PsCYP720B4 acts on the palustradiene core, introducing a hydroxyl group at a specific position to yield the final product, this compound. The action of these CYP720B enzymes is a key diversifying step in the specialized metabolism of conifers. nih.govnih.gov

Regiospecific and Stereoselective Oxidation Mechanisms

The biosynthesis of this compound, an abietane-type diterpenoid, involves crucial oxidation steps that functionalize the initial hydrocarbon backbone. These reactions are catalyzed by cytochrome P450 monooxygenases (CYPs), which are known for their ability to introduce oxygen atoms into inert C-H bonds with high precision. nih.gov This enzymatic control dictates the final structure and biological activity of the resulting terpenoid.

The oxidation mechanisms in the biosynthesis of diterpenes related to this compound are characterized by high regiospecificity and stereoselectivity. nih.govrsc.org CYPs guide the substrate into their active site in a specific orientation, ensuring that the oxidation occurs at a predetermined carbon atom and with a specific stereochemical outcome. rsc.org In the case of abietane (B96969) diterpenoids, such as palustric acid and dehydroabietic acid, CYPs have been shown to be involved in their metabolism, suggesting a role for similar enzymes in the biosynthesis of this compound. nih.govasm.orgnih.govasm.org For instance, research on the bacterium Pseudomonas abietaniphila identified a specific cytochrome P450, P450dit, which is crucial for the metabolism of palustric acid and dehydroabietic acid. nih.govasm.org While this is a catabolic pathway, it highlights the capability of P450 enzymes to act on the abietane skeleton.

In biosynthetic pathways, after the formation of the foundational diterpene scaffold by terpene synthases, CYPs catalyze a series of oxidative modifications. mdpi.com These can include hydroxylation, where a hydroxyl group (-OH) is added, which may then be further oxidized to form aldehydes, ketones, or carboxylic acids. nih.gov The precise positioning of these functional groups is what defines this compound's unique chemical identity. The stereochemistry of these additions is also tightly controlled, leading to the formation of a single, specific stereoisomer. nih.gov Occasionally, CYP-mediated oxidation can even trigger complex skeletal rearrangements, further diversifying the range of possible diterpenoid structures. mdpi.com

Transcriptomic and Metabolomic Analyses of this compound Biosynthesis

To elucidate the complex biosynthetic pathway of this compound, researchers employ integrated "omics" approaches, primarily transcriptomics and metabolomics. These powerful techniques allow for a comprehensive view of gene activity and metabolic products within the specialized tissues where these compounds are synthesized.

Gene Expression Profiling in Specialized Secretory Cells

This compound, like many other terpenoids, is typically synthesized in specialized plant tissues, such as glandular trichomes or resin ducts. Transcriptomic analysis, which involves sequencing all the RNA transcripts in a cell or tissue, provides a snapshot of the genes that are active at a specific moment. By comparing the transcriptomes of diterpene-producing secretory cells with non-producing cells, scientists can identify genes that are highly expressed in the secretory structures and are therefore strong candidates for involvement in the biosynthetic pathway. This approach has been successfully used to identify genes encoding the enzymes responsible for producing various terpenoids. Candidate genes, including those for terpene synthases and cytochrome P450s, can be pinpointed for further functional characterization.

Flux Distribution Analysis in Metabolic Networks

Metabolomic analysis complements transcriptomics by identifying and quantifying the small-molecule metabolites within a biological sample. When applied to this compound biosynthesis, this involves profiling the metabolic intermediates and end products in the relevant plant tissues. By integrating metabolomic data with transcriptomic data, researchers can build models of the metabolic network.

Metabolic flux analysis is a technique used to quantify the rate of turnover of metabolites through a metabolic pathway. By tracing the flow of stable isotope-labeled precursors (e.g., ¹³C-glucose) through the network, scientists can determine the distribution of metabolic flux towards this compound and competing pathways. This analysis is critical for identifying potential bottlenecks in the biosynthetic route and understanding how the plant allocates its resources. Understanding flux distribution helps in devising strategies for metabolic engineering to potentially enhance the production of desired compounds like this compound.

Identification of Key Metabolic Enzyme Genes (e.g., DXS, FDPS, CPA, MAS)

The biosynthesis of this compound begins with the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The genes encoding the enzymes that produce these precursors and downstream intermediates are fundamental to the entire pathway. Transcriptomic studies in diterpene-producing plants focus on identifying key genes such as:

DXS (1-deoxy-D-xylulose-5-phosphate synthase): This enzyme catalyzes the first committed step of the methylerythritol phosphate (MEP) pathway, which is primarily responsible for producing IPP and DMAPP in the plastids of plant cells.

FDPS (Farnesyl diphosphate synthase): This enzyme synthesizes farnesyl diphosphate (FPP), a C15 precursor for sesquiterpenes. While the direct precursor for diterpenes is geranylgeranyl diphosphate (GGPP), FDPS is a key enzyme in the central isoprenoid pathway.

CPA (Copalyl diphosphate synthase) / CPS (Copalyl pyrophosphate synthase): This is a class II diterpene synthase that catalyzes the initial cyclization of the universal C20 precursor, GGPP, to form a bicyclic intermediate, copalyl diphosphate. This is a crucial branching point leading towards various diterpene skeletons.

MAS (Mono-, di-, or sesquiterpene synthase) / KS (Kaurene synthase-like): Following the action of CPA, a class I terpene synthase, often referred to as a kaurene synthase-like (KSL) enzyme in the context of diterpenes, catalyzes a second cyclization to form the specific polycyclic hydrocarbon skeleton of the abietane family. Subsequent oxidations then lead to this compound.

The identification and functional characterization of these genes are essential steps in piecing together the complete biosynthetic pathway of this compound.

Table 1: Key Enzymes in the Early Stages of Diterpenoid Biosynthesis

| Enzyme Abbreviation | Full Enzyme Name | Function in Pathway |

|---|---|---|

| DXS | 1-deoxy-D-xylulose-5-phosphate synthase | Catalyzes the initial step of the MEP pathway for C5 precursor synthesis. |

| FDPS | Farnesyl diphosphate synthase | Synthesizes the C15 precursor FPP from C5 units. |

| CPA / CPS | Copalyl diphosphate / pyrophosphate synthase | Catalyzes the first cyclization of the C20 precursor GGPP. |

| MAS / KSL | Terpene Synthase / Kaurene Synthase-Like | Catalyzes the second cyclization to form the core diterpene skeleton. |

Regulation of this compound Biosynthesis

The production of this compound is a tightly regulated process, influenced by both developmental cues and environmental stimuli. The regulation occurs primarily at the transcriptional level, where the expression of the biosynthetic genes is controlled by a network of transcription factors. These proteins bind to specific regions of the gene promoters to either activate or repress their transcription.

For example, the expression of genes involved in diterpenoid biosynthesis is often coordinated. Transcription factors belonging to families such as AP2/ERF, bHLH, and WRKY have been implicated in regulating terpenoid pathways in various plants. These transcription factors can be triggered by external factors like herbivory or pathogen attack, leading to an increased production of defensive compounds like this compound. Hormonal signals, particularly from jasmonic acid and salicylic (B10762653) acid, are also known to play a crucial role in inducing the expression of defense-related genes, including those in terpenoid biosynthesis. Understanding this regulatory network is key to developing strategies for enhancing the production of this compound through genetic engineering or specific cultivation practices.

Methodologies for Isolation and Purification of Palustradienol

Extraction Techniques from Plant Biomass

The extraction of palustradienol from plant biomass aims to selectively isolate the compound from the complex mixture of lipids, pigments, carbohydrates, and other secondary metabolites present in plant tissues. Common extraction techniques for natural products from plants involve the use of solvents with varying polarities to solubilize the target compounds nih.govnaturalproducts.netebi.ac.uknaturalproducts.net.

Methods such as maceration, percolation, Soxhlet extraction, and techniques assisted by ultrasound or microwaves are employed nih.govnaturalproducts.netebi.ac.uk. The choice of solvent is crucial and often follows the principle of "like dissolves like," considering the chemical properties of this compound, which is a diterpene alcohol naturalproducts.net. Solvents like ethanol, methanol (B129727), hexane (B92381), ethyl acetate (B1210297), and mixtures thereof are commonly used for extracting terpenoids nih.govnaturalproducts.netebi.ac.uk. Optimization of parameters such as solvent type, solvent-to-sample ratio, temperature, and extraction time is necessary to maximize the yield of the target compound while minimizing the co-extraction of interfering substances nih.gov. Following extraction, the solvent is typically removed under reduced pressure to obtain a crude extract containing this compound along with other extracted compounds.

Chromatographic Separation Strategies

Chromatographic methods are essential for separating this compound from other components in the crude extract based on differences in their physical and chemical properties, such as polarity, size, and volatility db-thueringen.de.

Column chromatography is a widely used technique for the preparative separation of compounds on a larger scale db-thueringen.de. Silica (B1680970) gel is a common stationary phase for the separation of terpenoids and other relatively nonpolar to moderately polar compounds. The crude extract is loaded onto a column packed with silica gel, and compounds are eluted using a mobile phase, typically a gradient of solvents of increasing polarity (e.g., hexane mixed with ethyl acetate or diethyl ether). This compound, being a diterpene alcohol, would elute based on its polarity relative to other compounds in the mixture. Fractions are collected, and their composition is analyzed (e.g., by TLC or GC-MS) to identify those containing this compound.

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective analytical technique used to monitor the separation process, assess the complexity of extracts, and determine appropriate solvent systems for other chromatographic methods. TLC is performed on a plate coated with a thin layer of stationary phase, commonly silica gel. The sample is spotted on the plate, and a mobile phase moves up the plate by capillary action, separating components based on their differential interaction with the stationary and mobile phases. Visualization of separated spots can be achieved using UV light or staining reagents.

Preparative Thin-Layer Chromatography (PTLC) is an extension of TLC used for purifying small quantities of compounds (typically less than 100 mg). In PTLC, a thicker layer of stationary phase is used on larger plates. The sample is applied as a band, and after development, the separated bands are visualized (e.g., under UV light), the adsorbent containing the target compound is scraped off the plate, and the compound is eluted from the adsorbent with a suitable solvent. PTLC using SiO2-AgNO3 developed with hexane has been reported for the purification of palustradiene (B1203301), a related diterpene olefin. This suggests that modified stationary phases can be employed for better separation of closely related diterpenoids.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative separation of a wide range of compounds, offering higher resolution and sensitivity compared to traditional column chromatography db-thueringen.de. This compound has been detected in olive xylem sap using Ultra-High Performance Liquid Chromatography (UHPLC) coupled to a quadrupole-time-of-flight mass spectrometer (QTOF-MS). This indicates that reversed-phase HPLC, commonly employing a C18 stationary phase and a mobile phase gradient of water and organic solvents (such as methanol or acetonitrile), can be effective for separating this compound. The specific conditions, including the column type, mobile phase composition, flow rate, and detection method (e.g., UV-Vis or Mass Spectrometry), are optimized based on the properties of this compound and the complexity of the extract.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a valuable technique for the analysis and purity assessment of volatile and semi-volatile compounds like diterpenoids. This compound has been analyzed using GC-MS in studies investigating diterpenoid metabolism and oleoresin composition in pine. In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a capillary column coated with a stationary phase. Separation occurs based on the differential partitioning of compounds between the gas phase and the stationary phase, primarily influenced by their boiling points and interactions with the stationary phase. GC-MS allows for the identification of compounds based on their fragmentation patterns and retention times. While primarily analytical, preparative GC can be used for isolating small amounts of volatile compounds.

Purity Assessment Techniques

Ensuring the purity of isolated this compound is critical for accurate characterization and subsequent studies. Several analytical techniques are employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is a primary technique for confirming the structure and assessing the purity of isolated organic compounds, including diterpenoids like this compound. GC-MS and LC-MS are also routinely used to determine the purity of isolated fractions and identify any remaining impurities by analyzing the chromatographic peaks and their corresponding mass spectra. High purity is typically indicated by a single peak corresponding to this compound in the chromatogram and spectroscopic data consistent with its known structure.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | CHEBI:81594 |

Chemical Synthesis Approaches to Palustradienol and Analogs

Strategies for Diterpene Alcohol Synthesis

The synthesis of diterpene alcohols, including palustradienol, often involves the construction of complex ring systems and the selective installation of hydroxyl groups. General strategies in diterpene synthesis include the analysis of oxidation patterns and functional group relationships to guide key carbon-carbon bond disconnections nih.govresearchgate.netcaltech.edu. Reductive cyclizations, for instance, have proven effective for building polycyclic systems and introducing 1,4-dioxygenation patterns nih.govcaltech.eduacs.orgacs.org. Another approach involves the strategic deployment of C-H oxidation reactions, often in later stages of the synthesis, to install hydroxyl groups at specific positions nih.govcaltech.eduacs.org. Fragment coupling is also a valuable tactic, allowing for the convergent assembly of complex diterpene skeletons from smaller, more readily accessible building blocks nih.govacs.orgacs.orgscispace.com.

Total Synthesis Efforts for Related Complex Natural Products

While specific total synthesis routes for this compound were not extensively detailed in the search results, the synthesis of related complex diterpenes and diterpenoid alkaloids provides insights into the methodologies applicable to such structures nih.govresearchgate.netthieme-connect.comescholarship.orgrsc.org. These efforts often tackle highly caged or bridged polycyclic frameworks with multiple stereocenters escholarship.orgrsc.org.

Dearomatization Strategies in Complex Diterpenoid Synthesis

Dearomatization strategies have emerged as valuable tools in the synthesis of complex, often caged, diterpenoid structures, particularly diterpenoid alkaloids escholarship.orgrsc.orgnih.gov. These strategies involve the conversion of an aromatic ring into a non-aromatic, often cyclohexadiene or cyclohexenone, system, which can then participate in reactions like Diels-Alder cycloadditions to rapidly build polycyclic frameworks escholarship.orgrsc.orgnih.govsci-hub.se. Oxidative dearomatization, often followed by an intramolecular Diels-Alder reaction, has been successfully employed to construct the intricate ring systems found in diterpenoid alkaloids escholarship.orgrsc.orgnih.govsci-hub.se. This approach can lead to a rapid increase in molecular complexity and the establishment of multiple stereocenters in a single sequence escholarship.orgrsc.orgnih.gov.

Enzymatic Synthesis and Biotransformation in in vitro Systems

Enzymatic methods offer an alternative or complementary approach to chemical synthesis for producing complex natural products like diterpenoids evitachem.comresearchgate.net. Biotransformation, the process by which enzymes modify chemical compounds, can be harnessed in in vitro systems for the synthesis or modification of diterpenes nih.govnih.govlongdom.org.

Recombinant Enzyme Expression (e.g., in E. coli or Yeast)

Recombinant enzyme technology allows for the production of specific enzymes involved in natural product biosynthesis in heterologous hosts such as Escherichia coli or yeast researchgate.netmdpi.comresearchgate.netnih.govthermofisher.com. These microbial systems can be engineered to express the genes encoding diterpene synthases and other modifying enzymes, providing a platform for enzymatic synthesis researchgate.netmdpi.comresearchgate.netnih.gov. E. coli and yeast are widely used due to their ease of genetic manipulation, rapid growth, and ability to produce recombinant proteins researchgate.netmdpi.comresearchgate.netnih.govthermofisher.com. While E. coli can be used for expressing diterpene synthases, yeast has also been shown to be a suitable host, particularly for the production of plant terpenes researchgate.netmdpi.comresearchgate.net. Strategies often involve co-expressing enzymes from the upstream isoprenoid precursor pathways (like the MEP pathway) and the specific diterpene synthases to enhance product yield researchgate.netmdpi.comresearchgate.netnih.gov.

In vitro Enzyme Kinetics and Substrate Specificity (e.g., CYP720B4 with Palustradiene (B1203301) and this compound)

In vitro enzyme assays are crucial for understanding the catalytic activity and substrate specificity of enzymes involved in diterpene biosynthesis and modification oup.comuni-saarland.depsu.edunih.gov. Studies on enzymes like cytochrome P450s (CYPs), which are often involved in the oxidation of diterpenes, can reveal their preferences for different substrates and the kinetics of these transformations oup.comuni-saarland.denih.gov. For instance, the enzyme CYP720B4 from Sitka spruce (Picea sitchensis) has been investigated for its activity with various diterpene substrates, including palustradiene and this compound oup.comnih.gov. In vitro assays using recombinant CYP720B4 expressed in E. coli membrane fractions have shown that this enzyme can catalyze the oxidation of palustradiene to this compound and further to palustradienal (B1256080) oup.comnih.gov. These studies provide valuable data on the catalytic capabilities of specific enzymes and their potential for use in enzymatic synthesis or biotransformation processes oup.comnih.gov.

Biocatalytic Conversion of Diterpene Precursors

The biocatalytic conversion of diterpene precursors represents a significant approach in the synthesis of complex diterpenoids like this compound. This method leverages the specificity and efficiency of enzymes, particularly diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (P450s), which are key players in the natural biosynthesis of these compounds in plants, such as conifers. oup.comnih.gov

The common diterpenoid precursor for many of these compounds, including those in the abietane (B96969), pimarane (B1242903), and dehydroabietane classes which include this compound, is geranylgeranyl diphosphate (B83284) (GGPP). oup.comnih.govtaylorandfrancis.com Diterpene synthases catalyze the cyclization of GGPP to form various tricyclic or tetracyclic core structures. oup.comnih.govtaylorandfrancis.com Subsequent enzymatic modifications, often involving P450 enzymes, introduce functional groups like hydroxyl, aldehyde, and carboxyl groups at specific positions, such as the C-18 carbon. oup.com

Research into the biocatalytic pathways has identified specific enzymes capable of acting on this compound or its related precursors. For instance, studies on Sitka spruce (Picea sitchensis) have characterized the cytochrome P450 enzyme PsCYP720B4, which is involved in the biosynthesis of diterpene resin acids (DRAs). oup.comnih.gov This enzyme has demonstrated activity with a range of diterpenoid substrates, including this compound, catalyzing consecutive oxidations. oup.comnih.gov In in vitro assays using PsCYP720B4 protein in an E. coli membrane fraction, the enzyme was tested with various diterpene olefins, alcohols, and aldehydes, including palustradiene and this compound. oup.comnih.gov The enzyme showed activity with this compound, indicating its role in the metabolic transformation of this compound, likely through oxidation at the C-18 position. oup.com

Detailed enzyme kinetics studies have been performed to understand the catalytic efficiency of enzymes like PsCYP720B4 with different substrates. While apparent kinetic parameters can be influenced by the physicochemical properties of the substrates (e.g., solubility), studies have provided insights into the enzyme's preference for certain diterpenoid structures. oup.comnih.gov

Another study investigating the diterpenoid biosynthesis in Anoectochilus roxburghii identified this compound as one of the diterpenoid metabolites present in different organs of the plant. nih.gov This research utilized combined transcriptomics and metabolomics analysis to identify key enzyme genes involved in the diterpenoid synthesis pathway. nih.gov While the specific enzymes directly catalyzing the formation or modification of this compound in A. roxburghii were not explicitly detailed in the provided snippets, the study highlights the complexity of the enzymatic pathways involved in diterpenoid production in plants. nih.gov

The biocatalytic conversion of diterpene precursors to this compound and related compounds often involves a cascade of enzymatic reactions. The initial cyclization of GGPP by a diterpene cyclase establishes the basic carbon skeleton, and subsequent oxidation steps catalyzed by P450 enzymes introduce the necessary functional groups. The specificity of these enzymes dictates the final diterpenoid product.

Research findings highlight the potential of using these biocatalytic systems for the targeted synthesis of this compound and its analogs. Understanding the specific enzymes involved, their substrates, and their catalytic mechanisms is crucial for developing efficient biocatalytic routes.

Here is a summary of some research findings related to enzymes involved in diterpene metabolism that interact with this compound or related precursors:

| Enzyme | Source Organism | Substrates Tested (Examples) | Observed Activity | Reference |

| PsCYP720B4 | Picea sitchensis | Palustradiene, this compound, Dehydroabietadienol, etc. | Catalyzes consecutive oxidations (alcohol to aldehyde, aldehyde to acid) at C-18. | oup.comnih.gov |

This compound has been identified as a diterpenoid with CAS No.: 21414-53-9. evitachem.com Its presence as a metabolite in plants like Anoectochilus roxburghii further underscores the biological relevance of the enzymatic pathways leading to its formation. nih.gov

Biological Activities and Mechanistic Investigations of Palustradienol Non Human Focus

Role in Plant Defense Mechanisms

Plants have evolved sophisticated defense systems to protect themselves against a myriad of threats, including herbivores and pathogens. These defenses can be broadly categorized as constitutive, being always present, or inducible, being activated in response to an attack numberanalytics.comwur.nlusda.govslu.se. Terpenoids, a diverse class of organic compounds, are well-established components of these plant defense strategies nih.govfrontiersin.org. Palustradienol, as a diterpenoid, is found within plant defense structures and is implicated in these protective roles.

Integration within Oleoresin-Based Defense Systems

Oleoresin is a complex mixture of terpenoids, including monoterpenes, sesquiterpenes, and diterpenes like this compound researchgate.netnih.govnih.gov. In conifers, oleoresin is stored in specialized structures such as resin ducts and vesicles and serves as a primary defense line researchgate.netoup.comresearchgate.net. Upon injury or attack, the pressurized oleoresin flows out, physically deterring attackers and exposing them to a cocktail of toxic or repellent compounds nih.govnih.gov. The biosynthesis of these diterpene resin acids (DRAs), which are major components of conifer oleoresin, involves enzymes from the CYP720B subfamily, highlighting the intricate biochemical pathways leading to the production of defense compounds like this compound researchgate.netnih.gov. The presence of this compound alongside other diterpenes, such as abietic acid and levopimaric acid, within these resin systems underscores its integration into a multi-component defense strategy researchgate.net.

Potential as a Phytohormone or Plant Growth Regulator Modulator

Phytohormones and plant growth regulators are crucial signaling molecules that govern various aspects of plant growth, development, and responses to the environment lainco.cominteresjournals.orgbyjus.comfrontiersin.org. These compounds are transported throughout the plant, including via the xylem sap unibas.itgoettingen-research-online.de.

In Vitro and Cellular Biological Activities (if applicable, without dosage/safety/human trials)

Enzyme Inhibition Studies (e.g., related to biosynthetic pathways)

Enzyme inhibition studies are crucial for understanding how a compound might interfere with specific biological processes by binding to and affecting the activity of enzymes. Inhibitors can target enzymes involved in various metabolic or biosynthetic pathways in organisms. For instance, enzyme inhibitors are explored for their potential as antimicrobial agents by targeting biosynthetic routes essential for pathogens but absent in humans researchgate.neteuropa.eunih.gov. Similarly, in plants, enzyme inhibitors can impact biosynthetic pathways related to growth, development, or defense compound production db-thueringen.delonza.com.

Based on the available search results, specific detailed studies investigating this compound as an inhibitor of particular enzymes, including those within biosynthetic pathways, were not found. While this compound is a diterpenoid and is involved in the broader context of diterpene biosynthesis in some plants db-thueringen.deresearchgate.net, there is no readily available information detailing its role or activity as an enzyme inhibitor within these or other pathways.

Cellular Response Assays (e.g., plant cell cultures)

Cellular response assays are in vitro experiments that examine how cells react to the presence of a compound. This can include assessing effects on cell viability, growth, proliferation, differentiation, or the production of specific molecules. Plant cell cultures, for example, are widely used in biotechnology and scientific studies to investigate plant metabolism, development, and responses to various stimuli europa.eunih.goveuropa.eu. They can serve as valuable systems for studying the cellular effects of plant-derived compounds or other substances nih.govmdpi.com.

In Vivo Animal Model Studies (if applicable, without dosage/safety/human trials)

In vivo animal model studies are conducted to investigate the biological effects of a compound within a living organism. These studies can provide insights into a compound's activity, metabolism, and potential effects on physiological processes in a complex system. Such studies in non-human animals are often part of the research pipeline for understanding the potential of compounds before any consideration for human applications nih.goveuropa.eunih.gov.

Ecological and Physiological Significance of Palustradienol

Contribution to Plant Adaptation and Survival Strategies

Plants have evolved a variety of strategies to adapt to their environments and survive biotic and abiotic stresses. youtube.compressbooks.pubinrae.frlibretexts.org Secondary metabolites, including diterpenoids like palustradienol, are integral to these strategies. In conifers, oleoresin, which contains this compound, serves as a defense mechanism against herbivores and pathogens. oup.com The production and composition of oleoresin can be influenced by environmental factors and play a crucial role in the plant's ability to tolerate and recover from damage. oup.comoup.com

Inter-Organismal Interactions (e.g., Plant-Insect, Plant-Pathogen)

Diterpenoids in conifer oleoresin are known to mediate interactions with insects and pathogens. oup.comnih.govoup.com These compounds can act as deterrents, toxins, or signaling molecules in the complex chemical communication between plants and other organisms. nih.govresearchgate.netscielo.br

Research on Sitka spruce (Picea sitchensis) has investigated the role of cytochrome P450 enzymes (CYP720Bs) in the biosynthesis of diterpene resin acids, which are derived from diterpene alcohols like this compound. nih.govoup.com These resin acids are crucial components of the conifer defense against insects. nih.govoup.com Studies have shown that a specific enzyme, PsCYP720B4, is involved in the oxidation of various diterpenoid substrates, including this compound, during the biosynthesis of diterpene resin acids. nih.govoup.com This suggests that this compound serves as a precursor in the synthesis of compounds that directly contribute to the plant's defense against herbivores.

The interaction between plants and pathogens is also complex, involving a multilayered immune system in plants. mdpi.comupm.esmpg.denih.gov While the search results highlight the general mechanisms of plant-pathogen interactions and the role of various plant defense compounds and signaling pathways, specific details on the direct involvement of this compound in plant-pathogen interactions were not prominently featured. However, as a component of oleoresin, which can be induced by wounding and insect attack, it is plausible that this compound or its derivatives also play a role in deterring or inhibiting fungal or bacterial pathogens that may attempt to colonize damaged tissues. oup.com

Environmental Context of Biosynthesis and Accumulation

The biosynthesis and accumulation of secondary metabolites in plants, including diterpenoids like this compound, are significantly influenced by environmental factors. researchgate.netcabidigitallibrary.orgmdpi.commaxapress.commdpi.comd-nb.infouniroma1.it These factors can include light, temperature, water availability, soil composition, altitude, and biotic interactions. researchgate.netcabidigitallibrary.orgmdpi.commaxapress.commdpi.comd-nb.infouniroma1.itrangelandsrm.irtandfonline.commdpi.com

Influence of Environmental Factors on Oleoresin Composition

The composition of oleoresin in conifers, and thus the levels of diterpenoids like this compound, can be affected by environmental factors. Moisture stress, for example, has been shown to influence the composition of xylem oleoresin in loblolly pine. oup.com While specific data on how each environmental factor individually impacts this compound levels is not extensively detailed in the provided snippets, the general principle that environmental conditions modulate secondary metabolism, including terpenoid biosynthesis, is well-established. researchgate.netmaxapress.commdpi.comd-nb.infouniroma1.it

Research on other plant species provides examples of how environmental factors influence essential oil composition. A study on Achillea milefolium showed that temperature, elevation, soil nitrogen, silt, and moisture were important factors affecting essential oil composition variation. rangelandsrm.ir Another study on Juniperus communis found that soil composition (humus content and pH) and topographic factors like air temperature and precipitation affected the amount and composition of essential oil. tandfonline.com Similarly, in Lavandula latifolia, climate conditions, soil composition, altitude, and geographical location influenced essential oil yield and quality. mdpi.com

These findings from other species support the understanding that the biosynthesis and accumulation of this compound in conifer oleoresin are likely subject to similar environmental influences.

Evolutionary Aspects of Diterpene Metabolism

The evolution of diterpene metabolism in plants is a fascinating area of study, revealing how these pathways have diversified to produce a vast array of compounds with various functions. frontiersin.orgoup.comiastate.edu Diterpenoids are derived from the universal precursor (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). iastate.edu The biosynthesis is initiated by a series of cyclization and/or rearrangement reactions catalyzed by diterpene synthases (diTPSs). frontiersin.orgiastate.edu

The evolution of specialized diterpene metabolism, such as the pathways leading to the diterpene resin acids found in conifer defense, is thought to have originated from ancestral pathways involved in general metabolism, like gibberellin biosynthesis. frontiersin.orgnih.govoup.com Gene duplication and diversification of diTPS enzymes have played a significant role in the evolution of the structural diversity of diterpenoids. frontiersin.orgiastate.edu

Studies on the evolution of CYP720B enzymes in spruce and pine, which are involved in the oxidation of diterpene alcohols like this compound to resin acids, highlight the diversification of these enzymes in specialized metabolism compared to conserved general metabolism. nih.govoup.com The presence of enzymes like PsCYP720B4 with activity on multiple diterpenoid substrates, including this compound, suggests an evolutionary flexibility in these pathways, allowing for the production of a variety of defensive compounds. nih.govoup.com

The concept of latent metabolic plasticity, where enzymes exhibit reactivity with non-native substrates, has been proposed as a mechanism by which novel substrates can be incorporated into secondary metabolism during evolution. iastate.edu This plasticity could contribute to the emergence of new diterpenoid structures over time.

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biosynthetic Enzymes and Genetic Regulation

Significant progress has been made in identifying enzymes involved in diterpene biosynthesis in conifers, including cytochrome P450 monooxygenases (P450s) of the CYP720B family, which play a central role in the formation of diterpene resin acids (DRAs) from their precursors like palustradienol nih.govoup.com. Enzymes such as Sitka spruce (Picea sitchensis) PsCYP720B4 have been shown to catalyze multiple oxidation steps in the biosynthesis of various DRAs, including the conversion of palustradiene (B1203301) to this compound and subsequently to palustradienal (B1256080) and palustric acid nih.govoup.com. Despite these findings, the full suite of enzymes involved in the complete biosynthetic pathway leading to and modifying this compound, especially in different plant species and tissues, is not yet fully elucidated.

Future research should aim to identify and characterize novel diterpene synthases (diTPSs) and P450s that may be specific to this compound biosynthesis or involved in the formation of its minor derivatives. This could involve transcriptomic and proteomic studies in various plant tissues known to produce this compound, such as resin ducts in stems and potentially roots and seeds nih.govresearchgate.net. Investigating the genetic regulation of these enzymes, including the transcription factors and signaling pathways that control their expression in response to developmental cues or environmental stimuli (like herbivory or wounding), represents another crucial area nih.gov. Understanding the complex gene networks governing diterpenoid metabolism through approaches like comparative transcriptomics and functional genomics will provide insights into how this compound production is initiated and modulated in planta nih.govnih.gov.

Chemoenzymatic Synthesis of this compound and Analogues

The chemical synthesis of complex diterpenoids can be challenging and often involves multiple steps with potentially low yields and the generation of unwanted byproducts. Chemoenzymatic synthesis, which combines the specificity and efficiency of enzymatic reactions with the versatility of chemical transformations, offers a promising alternative for producing this compound and its analogues mdpi.comescholarship.orgnorthwestern.edu.

While enzymatic steps involving known diterpene synthases and P450s have been explored for producing various diterpenoids, the application of chemoenzymatic approaches specifically for this compound synthesis is an area ripe for development. Future research could focus on developing in vitro or in vivo chemoenzymatic systems utilizing characterized or newly discovered enzymes from the this compound biosynthetic pathway nih.govoup.com. This could involve reconstituting minimal sets of enzymes in heterologous hosts like Escherichia coli or yeast, or developing cell-free enzyme cascades nih.govfrontiersin.org. Exploring the substrate promiscuity of relevant enzymes and employing protein engineering techniques could facilitate the synthesis of novel this compound analogues with potentially altered or enhanced properties nih.govnih.gov.

Advanced Structural Elucidation of Minor Components

Oleoresin, where this compound is found, is a complex mixture containing numerous diterpenoids, including major and minor components researchgate.netresearchgate.net. While the structures of the main diterpene resin acids and their direct precursors like this compound are known, the full diversity and structures of minor diterpenoid components present alongside this compound in different plant sources are not always comprehensively characterized researchgate.net.

Future research should employ advanced analytical techniques, such as high-resolution gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) coupled with nuclear magnetic resonance (NMR) spectroscopy, to fully elucidate the structures of these minor components nih.govresearchgate.net. This is particularly important for understanding the complete metabolic profile of this compound-producing tissues and identifying potential novel compounds that may possess unique biological activities or ecological functions. Detailed structural analysis can also provide clues about alternative or side branches in the diterpenoid biosynthetic pathway.

Comprehensive Ecological Impact Assessments

This compound and other diterpene resin acids are key components of the conifer defense system against insects and pathogens nih.govoup.com. While their general role in defense is established, the specific ecological impact of individual compounds like this compound is less understood.

Future research should conduct comprehensive ecological studies to assess the precise role of this compound in mediating interactions between plants and their environment researchgate.netpastglobalchanges.org. This could involve behavioral assays with specific insects or pathogens to determine the deterrent or toxic effects of this compound compared to other oleoresin components. Field studies investigating the correlation between this compound levels in different plant genotypes or under varying environmental conditions and the degree of herbivory or infection would provide valuable ecological context. Understanding the fate and persistence of this compound in the environment and its potential effects on soil microbes or other organisms in the ecosystem are also important unexplored areas.

Systems Biology Approaches to Diterpenoid Metabolism

Future research should utilize systems biology tools, including transcriptomics, metabolomics, and flux balance analysis, to model the diterpenoid metabolic network in this compound-producing plants nih.govnih.govnih.gov. Integrating data from these different omics layers can help identify key rate-limiting steps, predict metabolic fluxes, and reveal the intricate regulatory mechanisms that control the flow of precursors towards this compound biosynthesis nih.gov. Genome-scale metabolic models can be developed or refined to specifically include the this compound pathway, allowing for in silico experiments to predict the effects of genetic modifications or environmental changes on this compound production nih.gov. Such integrated approaches will be crucial for optimizing this compound yield in engineered systems or for developing strategies to enhance plant defense.

Q & A

Q. What are the established protocols for isolating Palustradienol from natural sources, and how do extraction solvents impact yield?

Methodological Answer: Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic separation. Column chromatography using silica gel with gradient elution (hexane:ethyl acetate) is standard. Yield optimization requires testing solvent polarity and plant material pretreatment. For reproducibility, document solvent ratios, temperature, and retention factors (Rf) during TLC analysis .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound, and how are spectral discrepancies addressed?

Methodological Answer: Combine NMR (¹H, ¹³C, DEPT, COSY) and X-ray crystallography for unambiguous confirmation. Discrepancies in NMR chemical shifts may arise from solvent impurities or conformational isomers; cross-validate with literature data and repeat experiments under controlled conditions. Mass spectrometry (HRMS) confirms molecular formula .

Q. How do researchers design bioactivity assays for this compound, and what controls are critical to minimize false positives?

Methodological Answer: Use cell-based assays (e.g., cytotoxicity via MTT assay) with positive/negative controls (e.g., doxorubicin and DMSO). Include solvent-only controls to rule out artifacts. For enzyme inhibition studies, validate with known inhibitors and ensure substrate saturation kinetics. Triplicate runs and blinded analysis reduce bias .

Q. What are the best practices for quantifying this compound in complex matrices like plant extracts?

Methodological Answer: Employ HPLC-UV or LC-MS with an internal standard (e.g., deuterated analog). Validate linearity (R² > 0.995), LOD/LOQ, and recovery rates (80–120%). Matrix effects are mitigated via solid-phase extraction (SPE) or standard addition methods .

Q. How can researchers ensure the stability of this compound during storage and handling?

Methodological Answer: Store in amber vials at –20°C under inert gas (N₂ or Ar). Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) and analyze by HPLC. Lyophilization improves long-term stability for hygroscopic samples .

Advanced Research Questions

Q. What strategies resolve stereochemical ambiguities in the total synthesis of this compound?

Methodological Answer: Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to control stereocenters. Computational modeling (DFT) predicts energetically favorable pathways. Compare synthetic intermediates’ optical rotation and CD spectra with natural isolates .

Q. How should contradictory reports on this compound’s pharmacokinetic properties be systematically evaluated?

Methodological Answer: Conduct meta-analyses to identify variables (e.g., dosing regimens, animal models). In vitro assays (Caco-2 permeability, microsomal stability) clarify absorption discrepancies. Pharmacokinetic modeling (e.g., compartmental analysis) reconciles half-life differences .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer: Apply a factorial design to vary substituents (e.g., hydroxylation, alkyl chain length). Use multivariate analysis (PCA or PLS) to correlate structural features with bioactivity. Include negative controls (scaffold-only analogs) to isolate pharmacophore effects .

Q. How can researchers address low reproducibility in this compound’s reported biological activities across labs?

Methodological Answer: Standardize protocols (e.g., ATCC cell lines, serum-free media) and share raw data via repositories. Collaborative ring trials validate assays. Contradictions may arise from endotoxin contamination; test via LAL assay .

Q. What advanced techniques validate this compound’s target engagement in vivo?

Methodological Answer: Use photoaffinity labeling with a radiolabeled probe or click chemistry (e.g., CuAAC) to tag target proteins. Confirm via pull-down assays and SILAC-based proteomics. Knockout models (CRISPR) further verify specificity .

Key Considerations for Future Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.